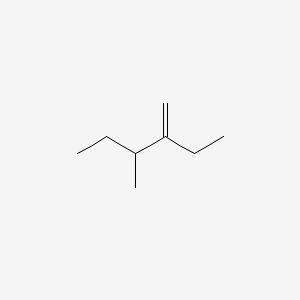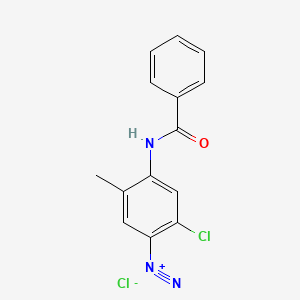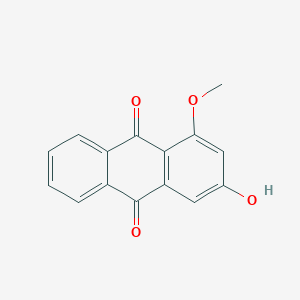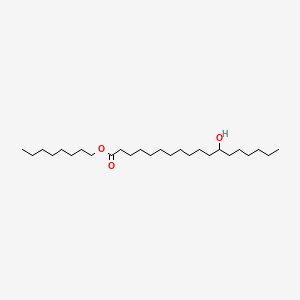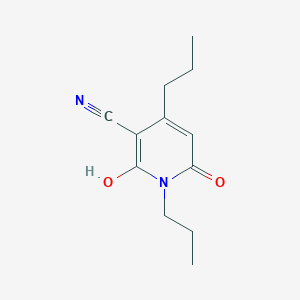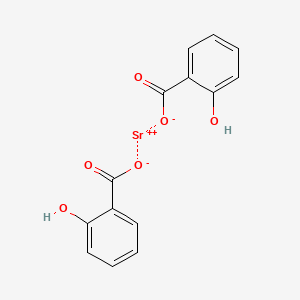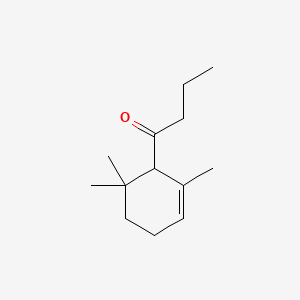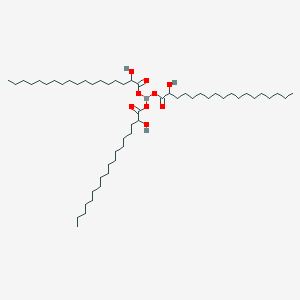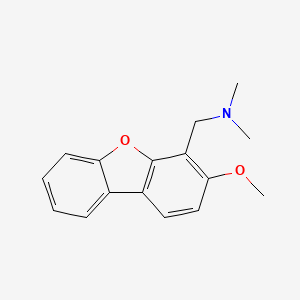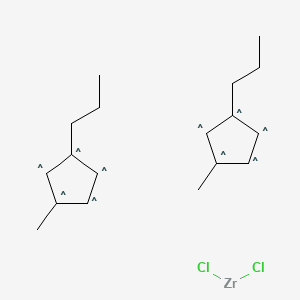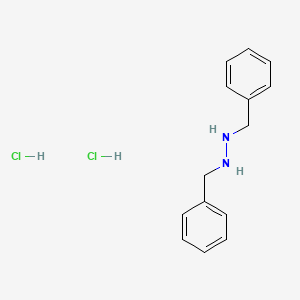
1,2-dibenzylhydrazine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-dibenzylhydrazine dihydrochloride can be synthesized through the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the reactants in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-dibenzylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidation products.
Reduction: It can be reduced to form hydrazines or other reduction products.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction may produce hydrazines .
Applications De Recherche Scientifique
1,2-dibenzylhydrazine dihydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,2-dibenzylhydrazine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in electrophilic substitution reactions. It can also form reactive intermediates that interact with biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylhydrazine dihydrochloride: Similar in structure but with only one benzyl group.
1,2-dimethylhydrazine dihydrochloride: Similar in structure but with methyl groups instead of benzyl groups.
Uniqueness
1,2-dibenzylhydrazine dihydrochloride is unique due to its two benzyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable reagent in organic synthesis and various scientific applications .
Propriétés
Formule moléculaire |
C14H18Cl2N2 |
|---|---|
Poids moléculaire |
285.2 g/mol |
Nom IUPAC |
1,2-dibenzylhydrazine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H |
Clé InChI |
IZLWSUOBGQVHJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNNCC2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


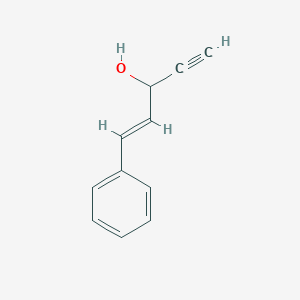
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
